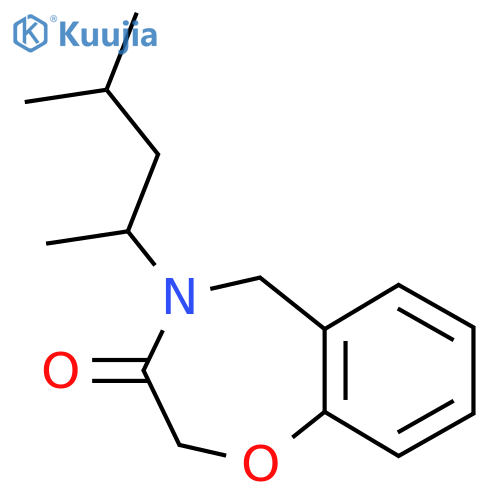

Cas no 1396854-30-0 (4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one)

4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one 化学的及び物理的性質

名前と識別子

-

- 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

- 1396854-30-0

- AKOS024544285

- 4-(4-methylpentan-2-yl)-5H-1,4-benzoxazepin-3-one

- 4-(4-methylpentan-2-yl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

- F6247-0189

- 4-(1,3-dimethylbutyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- VU0540930-1

-

- インチ: 1S/C15H21NO2/c1-11(2)8-12(3)16-9-13-6-4-5-7-14(13)18-10-15(16)17/h4-7,11-12H,8-10H2,1-3H3

- InChIKey: YFNHQYNGCNUNGH-UHFFFAOYSA-N

- SMILES: O1C2C=CC=CC=2CN(C(C1)=O)C(C)CC(C)C

計算された属性

- 精确分子量: 247.157228913g/mol

- 同位素质量: 247.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 18

- 回転可能化学結合数: 3

- 複雑さ: 290

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.1

- トポロジー分子極性表面積: 29.5Ų

4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6247-0189-10μmol |

4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |

1396854-30-0 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6247-0189-20μmol |

4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |

1396854-30-0 | 20μmol |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6247-0189-40mg |

4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |

1396854-30-0 | 40mg |

$210.0 | 2023-09-09 | ||

| Life Chemicals | F6247-0189-15mg |

4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |

1396854-30-0 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F6247-0189-30mg |

4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |

1396854-30-0 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F6247-0189-3mg |

4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |

1396854-30-0 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6247-0189-25mg |

4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |

1396854-30-0 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F6247-0189-4mg |

4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |

1396854-30-0 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6247-0189-5μmol |

4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |

1396854-30-0 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6247-0189-5mg |

4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |

1396854-30-0 | 5mg |

$103.5 | 2023-09-09 |

4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one 関連文献

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

2. Back matter

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-oneに関する追加情報

Introduction to 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (CAS No. 1396854-30-0)

The compound 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, identified by the CAS number 1396854-30-0, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the benzoxazepine class, a structural motif renowned for its diverse biological activities. The presence of a bulky 4-methylpentan-2-yl side chain and a tetrahydro derivative in its molecular framework imparts unique physicochemical properties that make it a promising candidate for further exploration in medicinal chemistry.

Benzoxazepines have long been studied for their potential as pharmacological agents due to their ability to interact with various biological targets. The specific substitution pattern in 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one suggests that it may exhibit enhanced solubility and metabolic stability compared to its parent compounds. This characteristic is particularly valuable in drug development, where bioavailability and pharmacokinetic profiles are critical determinants of therapeutic efficacy.

Recent research in the field of heterocyclic chemistry has highlighted the importance of optimizing molecular architecture to improve binding affinity and selectivity. The tetrahydro substitution in the benzoxazepine ring system not only modifies the electronic properties of the molecule but also influences its conformational flexibility. These structural features are often exploited to fine-tune interactions with biological receptors, leading to more potent and selective drug candidates.

The 4-methylpentan-2-yl moiety further contributes to the compound's unique pharmacological profile. This aliphatic side chain can enhance membrane permeability and binding affinity to certain protein targets. Studies have shown that such modifications can lead to improved drug-like properties, including reduced toxicity and increased target engagement. The combination of these structural elements makes 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one a compelling subject for further investigation.

In the context of contemporary pharmaceutical research, this compound aligns with the growing interest in developing small molecules that can modulate complex biological pathways. The benzoxazepine scaffold is known for its potential applications in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The unique structural features of 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one suggest that it may serve as a versatile scaffold for designing novel therapeutic agents.

One of the most exciting aspects of this compound is its potential as a lead molecule for drug discovery programs. The presence of multiple functional groups provides ample opportunities for chemical modification and derivatization. Researchers can explore various synthetic strategies to optimize its pharmacological properties further. For instance, introducing additional substituents or altering the stereochemistry might enhance its binding affinity or broaden its therapeutic spectrum.

The tetrahydrobenzoxazepine core is particularly noteworthy due to its ability to adopt multiple conformations. This conformational flexibility is often essential for achieving high binding affinity to biological targets. Computational modeling studies have demonstrated that subtle changes in the molecular structure can significantly impact receptor interactions. These insights are crucial for designing molecules with improved pharmacokinetic profiles and reduced off-target effects.

From a synthetic chemistry perspective, 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one presents an intriguing challenge. The synthesis involves multiple steps requiring precise control over reaction conditions and regioselectivity. Advances in catalytic methods and asymmetric synthesis have made it possible to construct complex heterocyclic frameworks with high efficiency. These advancements are likely to facilitate the production of analogs for further pharmacological evaluation.

The compound's potential applications extend beyond traditional therapeutic areas. Its unique structural features make it a valuable tool for studying enzyme mechanisms and receptor interactions at a molecular level. Such studies are essential for understanding disease pathogenesis and developing targeted therapies. The benzoxazepine scaffold has already been utilized in numerous research projects aimed at elucidating the structure-function relationships of key biological targets.

As interest in precision medicine grows, compounds like 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one become increasingly relevant. Their ability to modulate specific biological pathways with high selectivity makes them ideal candidates for personalized therapeutic strategies. Future research should focus on identifying new applications and exploring novel synthetic routes to optimize their pharmacological properties.

In conclusion, 4-( 4 -methylpentan - 2 - yl ) - 2 , 3 , 4 , 5 -tetrahydro - 1 , 4 -benzoxazepin - 3 - one ( CAS No . 1396854 - 30 - 0 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , combined with its promising biological activities , make it a valuable candidate for further research . As our understanding of complex biological systems continues to evolve , compounds like this one will play an increasingly important role in developing innovative therapeutic solutions .

1396854-30-0 (4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one) Related Products

- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)

- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)

- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)

- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)

- 888447-90-3(3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)

- 2034534-98-8(4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1249696-17-0(4-Chloro-6-(methoxymethyl)-2-(tetrahydro-3-furanyl)pyrimidine)

- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)

- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)

- 120788-31-0(1-amino-4-hexyne)